

An In-depth Technical Guide to the Synthesis of (Methoxymethylene)triphenylphosphorane

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Compound of Interest

Compound Name: (Methoxymethylene)triphenylphosphorane

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(Methoxymethylene)triphenylphosphorane is a crucial Wittig reagent in organic synthesis, primarily utilized for the homologation of aldehydes and ketones to produce extended aldehydes.[1] First reported in 1958, this ylide has found application in the total synthesis of complex molecules such as Taxol and quinine.[1] This guide provides a comprehensive overview of its synthesis from triphenylphosphine, detailing the core methodologies, experimental protocols, and relevant data.

Core Synthesis Pathways

The preparation of **(methoxymethylene)triphenylphosphorane** from triphenylphosphine can be broadly categorized into two primary routes: the phosphonium salt method and the salt-free method. The choice of method often depends on the desired purity of the ylide and the specific requirements of the subsequent Wittig reaction.

The Phosphonium Salt Method

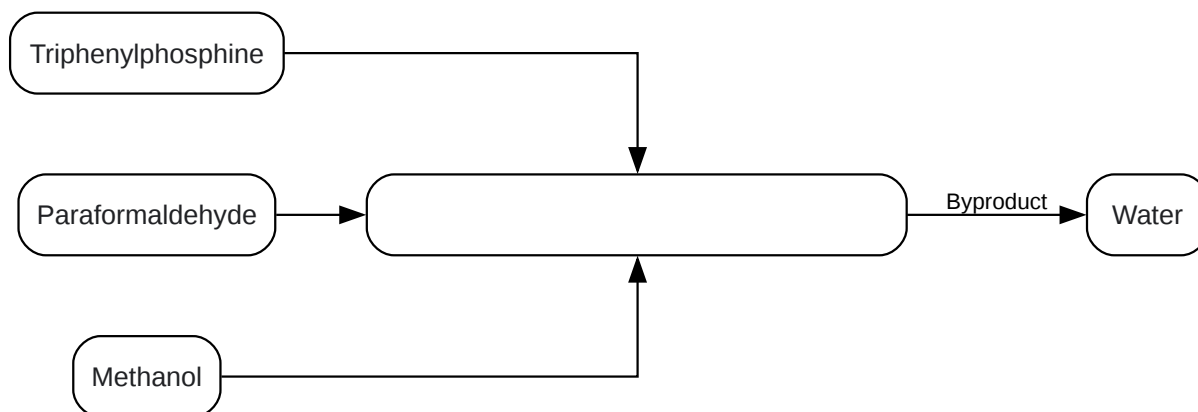
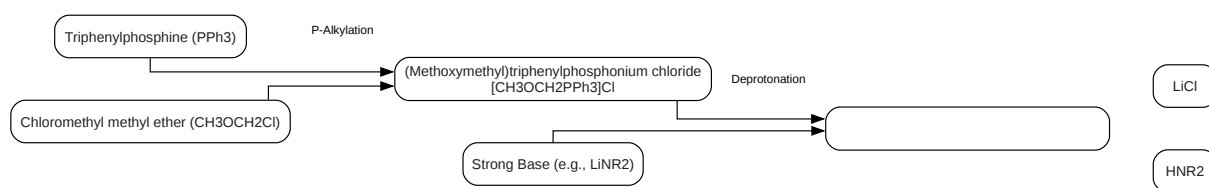
This is the most common and traditional approach, involving a two-step process.[1] First, triphenylphosphine is alkylated to form a phosphonium salt. This salt is then deprotonated using a strong base to generate the ylide.[1][2]

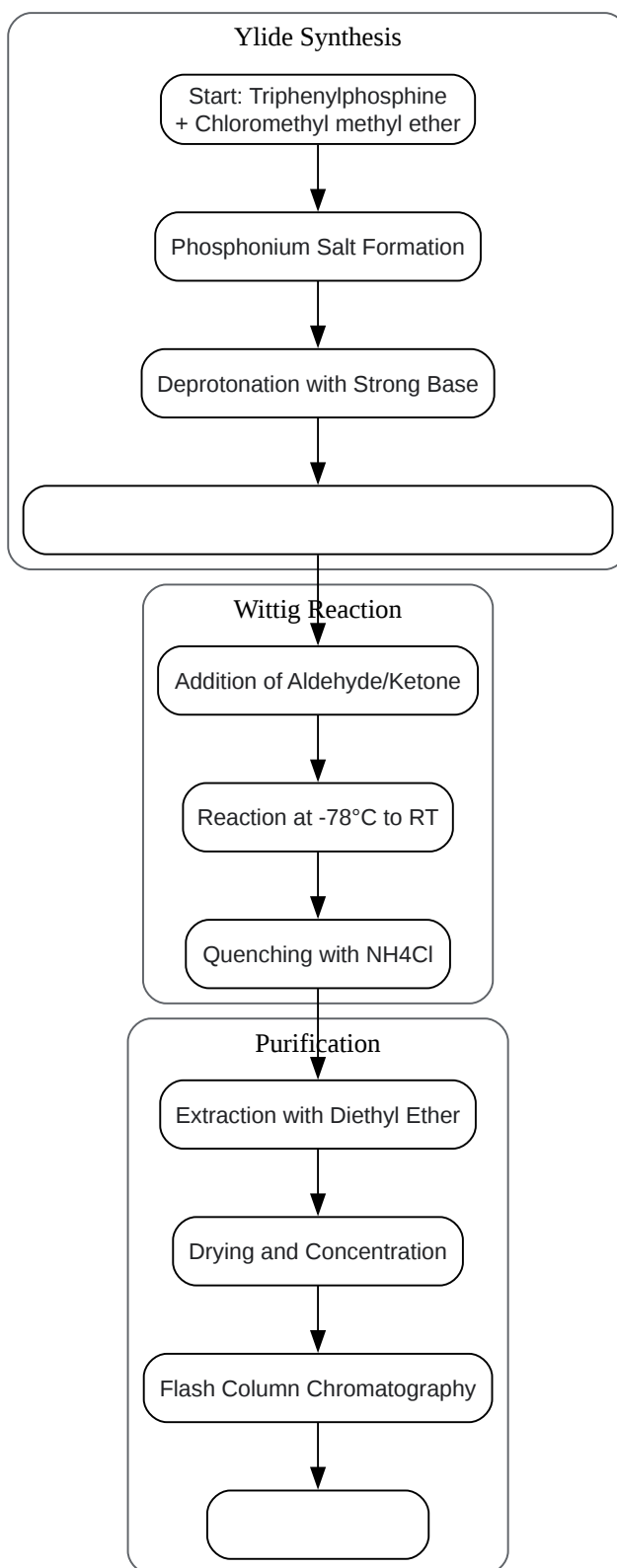
Step 1: P-Alkylation (Formation of the Phosphonium Salt)

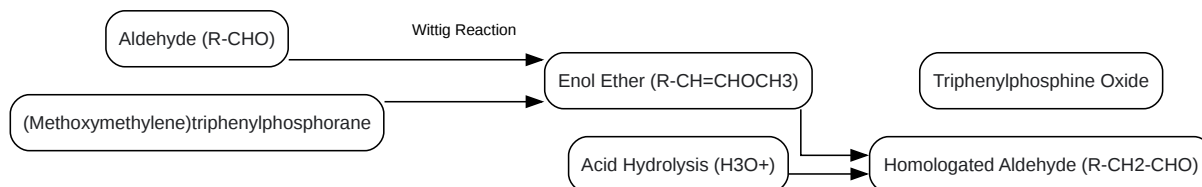
Triphenylphosphine is reacted with a suitable methoxymethyl halide, typically chloromethyl methyl ether, to yield (methoxymethyl)triphenylphosphonium chloride.[1]

Step 2: Deprotonation (Ylide Formation)

The resulting phosphonium salt is then deprotonated with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a lithium amide, to produce the characteristic blood-red **(methoxymethylene)triphenylphosphorane**. [1]







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References

- 1. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 2. Wittig reagents - Wikipedia [en.wikipedia.org]
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